

An In-depth Technical Guide to the Physical Properties of Allyl Formate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl formate**

Cat. No.: **B156743**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of **allyl formate** (CAS No: 1838-59-1). The document details these key physical properties, outlines the experimental methodologies for their determination, and presents logical workflows relevant to these measurements.

Physical Properties of Allyl Formate

Allyl formate is a colorless liquid that is soluble in water.^{[1][2][3]} It is recognized for its high flammability and toxicity upon ingestion, inhalation, or skin contact.^{[1][2][3]} The quantitative physical properties of **allyl formate** are summarized in the table below.

Property	Value	Source(s)
Boiling Point	83.6 °C at 760 mmHg	[1] [4] [5]
83.00 to 85.00 °C at 760.00 mm Hg	[6]	
84.5 ± 9.0 °C at 760 mmHg	[7]	
84.5 °C at 760mmHg	[8]	
Approximately 130 °C	[9]	
Melting Point	-84.81 °C (estimate)	[1] [8]
9-10 °C (literature)	[7]	
Molecular Weight	86.09 g/mol	[1] [3] [9]
Density	0.922 g/cm ³	[1] [8]
About 0.92 g/cm ³ at 20 °C	[9]	
Flash Point	7 °C	[1]
43.00 °F (6.11 °C) TCC	[6]	
6.5 ± 9.3 °C	[7]	
6.5 °C	[8]	
Vapor Pressure	72.2 mmHg at 25°C	[1] [8]
72.194000 mmHg @ 25.00 °C (est)	[6]	

Note: Discrepancies in reported values may arise from different experimental conditions or measurement techniques.

Experimental Protocols for Determination of Physical Properties

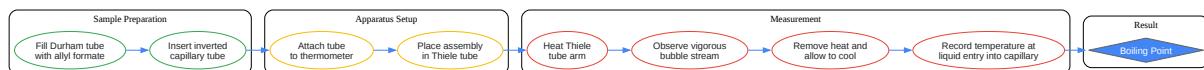
The determination of accurate boiling and melting points is crucial for the identification and purity assessment of chemical compounds.[10][11]

The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid sample, requiring only a small amount of the substance.[12]

Methodology:

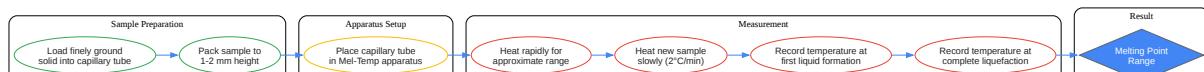
- Sample Preparation: A small volume (approximately 0.5 mL) of the liquid is placed into a small test tube (Durham tube).[12] A capillary tube, sealed at one end, is then inverted and placed into the liquid.[12][13]
- Apparatus Setup: The small test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[12] This assembly is then secured in a Thiele tube containing a high-boiling point oil (such as mineral oil), making sure the rubber band holding the tube is not submerged in the oil.[13]
- Heating: The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner.[12][13] This design promotes the circulation of the oil, ensuring uniform heating.[13]
- Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[12] Heating is continued until the bubbling is vigorous.[12]
- Boiling Point Reading: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12]

For crystalline solids, the melting point is a key indicator of purity.[10][14] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lower and broaden this range.[10][14][15]

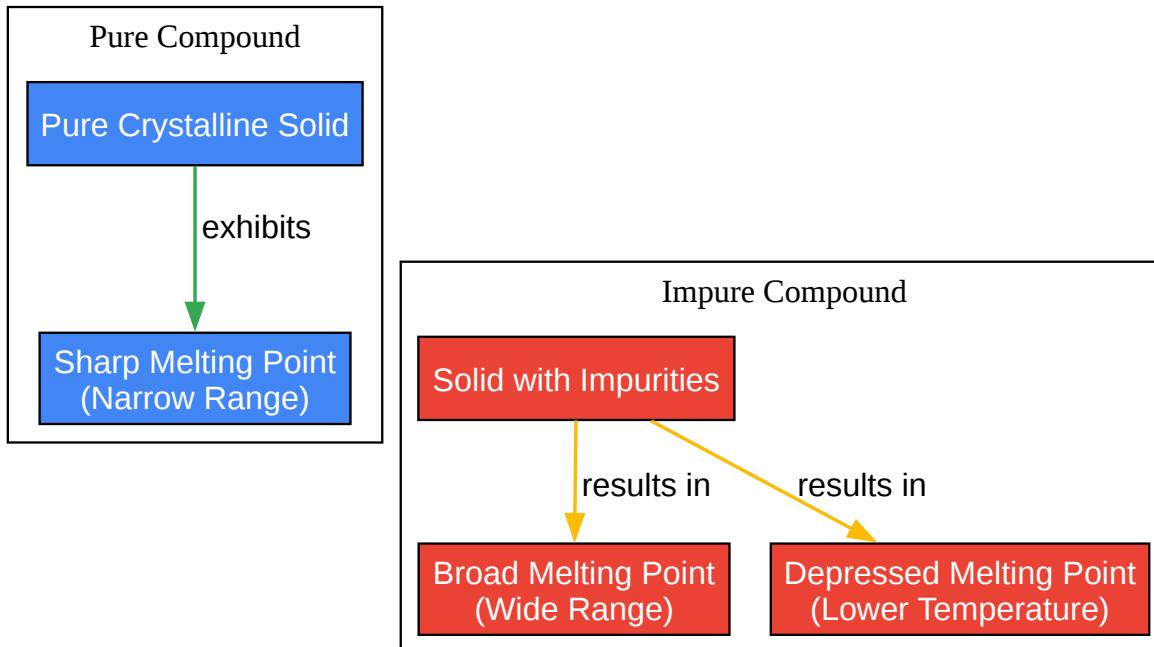

Methodology:

- Sample Preparation: A small amount of the finely powdered solid is introduced into a capillary tube, which is sealed at one end.[10][14] The tube is tapped gently to pack the sample into the bottom, to a height of about 1-2 mm.[10]

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with oil, adjacent to a thermometer.[14]
- Heating: The apparatus is heated, and for an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.[11]
- Accurate Determination: A second, fresh sample is then heated slowly, at a rate of about 2°C per minute, as the temperature approaches the approximate melting point.[11][14]
- Melting Point Range: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[10]


Visualized Workflows and Logical Relationships

To further elucidate the experimental processes and underlying principles, the following diagrams are provided.


[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

[Click to download full resolution via product page](#)

Caption: General Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Effect of Impurities on the Melting Point of a Solid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. ALLYL FORMATE | 1838-59-1 [chemicalbook.com]
- 3. Allyl Formate | C4H6O2 | CID 61278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synerzine.com [synerzine.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. allyl formate, 1838-59-1 [thegoodsentscompany.com]
- 7. allyl formate | CAS#:1838-59-1 | Chemsoc [chemsrc.com]
- 8. guidechem.com [guidechem.com]
- 9. Buy Allyl formate (EVT-310729) | 1838-59-1 [evitachem.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. Melting Point Determination – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Allyl Formate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156743#boiling-point-and-melting-point-of-allyl-formate\]](https://www.benchchem.com/product/b156743#boiling-point-and-melting-point-of-allyl-formate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com